molecular formula C9H12ClN B14676536 N-(2-Chloroethyl)-4-methylaniline CAS No. 39179-91-4

N-(2-Chloroethyl)-4-methylaniline

Cat. No.: B14676536
CAS No.: 39179-91-4
M. Wt: 169.65 g/mol
InChI Key: SIEAXQLZOYXGMS-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-4-methylaniline (CAS: 39179-91-4) is a chemical building block of significant interest in synthetic and medicinal chemistry, primarily for the construction of nitrogen mustard derivatives . This compound serves as a versatile precursor in the synthesis of more complex molecules, including bifunctional aromatic nitrogen mustards like N,N-Bis(2-chloroethyl)-4-methylaniline . Aromatic nitrogen mustards represent a second-generation class of alkylating agents designed to have more controlled reactivity than their aliphatic counterparts . The attachment of the nitrogen mustard group to an aromatic ring system delocalizes the nitrogen's electron pair, resulting in a more stable molecule that offers a better pharmacokinetic profile for research applications . The primary research value of these compounds lies in their function as DNA-alkylating agents. Their mechanism of action involves the formation of a highly reactive aziridinium ion intermediate, which covalently binds to nucleophilic sites on DNA, predominantly the N-7 position of guanine bases . This DNA damage, particularly the formation of interstrand cross-links that prevent DNA replication and transcription, can ultimately trigger apoptosis, making such compounds valuable tools for studying DNA damage and repair mechanisms . Beyond biomedical research, this aniline derivative and its analogues are also utilized as key intermediates in agrochemical research for the synthesis of herbicides and other crop protection agents . This compound is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

39179-91-4

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

N-(2-chloroethyl)-4-methylaniline

InChI

InChI=1S/C9H12ClN/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,11H,6-7H2,1H3

InChI Key

SIEAXQLZOYXGMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chloroethyl)-4-methylaniline can be synthesized through several methods. One common approach involves the reaction of 4-methylaniline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-4-methylaniline undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

    Nucleophilic substitution: Various substituted anilines.

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced forms.

Scientific Research Applications

N-(2-Chloroethyl)-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-4-methylaniline involves its interaction with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins. This can result in the formation of DNA adducts, which may interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s ability to form such adducts is a key factor in its potential anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
N-(2-Chloroethyl)-4-methylaniline C₁₁H₁₅Cl₂N -NH-(CH₂CH₂Cl), -CH₃ (para) Alkylating agent; research chemical
N-Ethyl-4-methylaniline C₉H₁₃N -NH-CH₂CH₃, -CH₃ (para) Intermediate in dye synthesis
N-(Adamantan-1-ylmethyl)-4-methylaniline C₁₈H₂₅N -NH-(adamantyl-CH₂), -CH₃ (para) Potential drug candidate (stereo-unhindered amine)
N-[2-(Piperidin-1-yl)ethyl]-4-methylaniline C₁₄H₂₂N₂ -NH-(CH₂CH₂-piperidine), -CH₃ (para) Antimicrobial activity
4-Chloro-2-methylaniline hydrochloride C₇H₉Cl₂N -NH₂, -Cl (para), -CH₃ (ortho) Building block for pharmaceuticals

Key Differences in Reactivity

Alkylation Potential: The chloroethyl group in the target compound facilitates nucleophilic substitution reactions, making it a potent alkylating agent. This contrasts with N-Ethyl-4-methylaniline, which lacks a leaving group and is less reactive . In N-(Adamantan-1-ylmethyl)-4-methylaniline, the bulky adamantane group restricts steric accessibility, reducing reactivity compared to the chloroethyl derivative .

Biological Activity :

  • Compounds like N-[2-(Piperidin-1-yl)ethyl]-4-methylaniline exhibit antimicrobial properties due to the piperidine moiety, whereas This compound is primarily a synthetic intermediate .
  • N,N'-Bis(2-chloroethyl)-N-nitrosourea (a related alkylating agent) cross-links DNA via chloroethyl groups, suggesting that the target compound could have similar mechanisms but without the nitroso group’s carbamoylating activity .

Physicochemical Properties

  • Solubility : The chloroethyl group increases hydrophobicity compared to 4-Chloro-2-methylaniline hydrochloride , which is water-soluble due to its ionic form .
  • Stability : The chloroethyl derivative is less stable than N-Ethyl-4-methylaniline due to the labile chlorine atom, which readily participates in hydrolysis or alkylation .

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